molecular formula C12H15NO4 B1287985 Tert-butyl 2-(3-nitrophenyl)acetate CAS No. 180150-74-7

Tert-butyl 2-(3-nitrophenyl)acetate

Cat. No. B1287985
M. Wt: 237.25 g/mol
InChI Key: MEFVPZNVGGXZQJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-nitrophenyl)acetate is a chemical compound with the CAS Number: 180150-74-7 . It has a molecular weight of 237.26 . It is in liquid form .


Synthesis Analysis

The synthesis of tert-butyl acetate has been studied using eco-friendly additive reactions over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts . The conversion of acetic acid could reach 72% with the selectivity of tert-butyl acetate as high as 97% over A5–S10–Si with balanced Brönsted and Lewis acid under the optimal conditions .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(3-nitrophenyl)acetate consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

Tert-butyl 2-(3-nitrophenyl)acetate is a liquid at room temperature . It has a molecular weight of 237.26 .

Scientific Research Applications

Application in NMR Studies of Macromolecular Complexes

Scientific Field

This application falls under the field of Nuclear Magnetic Resonance (NMR) Spectroscopy and Macromolecular Complexes Study .

Summary of the Application

The tert-butyl group has been evaluated as a probe for NMR studies of macromolecular complexes . This strategy is used to analyze presynaptic complexes involved in neurotransmitter release .

Methods of Application

The tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .

Results or Outcomes

The tert-butyl resonances of the tagged proteins were generally sharp and intense. Incorporation of the tagged proteins into complexes on nanodiscs led to severe broadening of the tert-butyl resonances in some cases. However, sharp tert-butyl resonances could readily be observed for some complexes of more than 200 kDa at low micromolar concentrations .

Application in Synthesis of tert-Butyl Esters and Ethers

Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

A simple and safe tert-butylation reaction was developed. This method is used for the formation of tert-butyl esters and ethers from various free amino acids, carboxylic acids, and alcohols .

Methods of Application

The treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields . Various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .

Results or Outcomes

All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

Application in Industrial Production

Scientific Field

This application falls under the field of Industrial Chemistry .

Summary of the Application

tert-Butyl acetate is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .

Methods of Application

tert-Butyl acetate is typically used in its liquid form as a solvent in various industrial processes .

Results or Outcomes

The use of tert-butyl acetate in these applications contributes to the production of a wide range of industrial products .

Safety And Hazards

Tert-butyl 2-(3-nitrophenyl)acetate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and not smoking .

properties

IUPAC Name

tert-butyl 2-(3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)8-9-5-4-6-10(7-9)13(15)16/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFVPZNVGGXZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3-nitrophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Wu - 2021 - search.proquest.com
Azobenzene is a typical class of synthesized photoswitch molecular. It can perform structural transformation through light excitation. The application of azobenzene, which can only be …
Number of citations: 3 search.proquest.com
GA Molander, KM Traister… - The Journal of organic …, 2013 - ACS Publications
A method has been developed for the Pd-catalyzed synthesis of α-(hetero)aryl esters and amides through a Suzuki–Miyaura cross-coupling reaction. This method avoids the use of …
Number of citations: 43 pubs.acs.org
KM Traister - 2015
Number of citations: 4

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